An In-Depth Technical Guide to the Structural Properties of 2-(2-Chlorophenyl)azepane
An In-Depth Technical Guide to the Structural Properties of 2-(2-Chlorophenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, represents a significant yet underexplored area of chemical space in medicinal chemistry.[1] While its smaller five- and six-membered counterparts, pyrrolidine and piperidine, are ubiquitous in pharmaceutical agents, the larger, more flexible azepane scaffold offers unique three-dimensional conformations that can be pivotal for novel biological activity.[2] Azepane-based compounds have demonstrated a wide array of pharmacological properties, with over 20 FDA-approved drugs featuring this motif for treating a variety of diseases.[3] The introduction of an aryl substituent at the 2-position, particularly a 2-chlorophenyl group, imparts specific steric and electronic features that significantly influence the molecule's overall structural properties and, consequently, its potential as a therapeutic agent. This guide provides a comprehensive technical overview of the core structural properties of 2-(2-Chlorophenyl)azepane, offering insights into its synthesis, stereochemistry, conformational dynamics, and spectroscopic characterization.
I. Synthesis of the 2-(2-Chlorophenyl)azepane Core
The synthesis of polysubstituted azepanes can be approached through various strategies, including ring-closing reactions, ring-expansion of cyclic compounds, and multi-step sequences.[1] A particularly innovative and efficient method for creating complex azepanes from readily available starting materials is the photochemical dearomative ring expansion of nitroarenes.[2] This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system.[2] A subsequent hydrogenolysis step yields the desired azepane in just two steps.[2]
Another powerful strategy for the stereoselective synthesis of azepane derivatives is through the ring expansion of piperidines. This method has been shown to proceed with excellent yield and exclusive stereoselectivity and regioselectivity.[4]
Conceptual Synthetic Workflow: Ring Expansion Approach
Caption: Conceptual workflow for the synthesis of 2-(2-Chlorophenyl)azepane via a piperidine ring expansion strategy.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of a 2-(2-Chlorophenyl)piperidine Precursor
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To a solution of cyclohexanone in an appropriate solvent (e.g., methanol), add 2-chlorobenzaldehyde and a nitrogen source (e.g., ammonium acetate or a primary amine).
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The reaction mixture is stirred, potentially with heating, to facilitate the formation of an enamine/iminium intermediate followed by cyclization.
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The resulting piperidine derivative can be isolated and purified using standard techniques such as column chromatography.
Step 2: Ring Expansion to the Azepane
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The 2-(2-chlorophenyl)piperidine derivative is subjected to conditions that promote ring expansion. This could involve, for example, the formation of a cyanohydrin followed by reduction and diazotization (a variation of the Tiffeneau-Demjanov rearrangement).
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The reaction progress is monitored by thin-layer chromatography or LC-MS.
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Upon completion, the reaction is quenched, and the crude product is extracted.
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Purification of the final 2-(2-Chlorophenyl)azepane is achieved through column chromatography or crystallization.
II. Stereochemical Considerations
The synthesis of 2-(2-Chlorophenyl)azepane from achiral starting materials will result in a racemic mixture of (R)- and (S)-enantiomers. The stereocenter is located at the C2 position of the azepane ring. For applications in drug development, the preparation of enantiomerically pure forms is often crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Strategies for Enantioselective Synthesis:
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Asymmetric Catalysis: Utilizing chiral catalysts during the synthesis can favor the formation of one enantiomer over the other.
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Chiral Resolution: Separation of the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the pure enantiomers.
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Biocatalysis: The use of enzymes, such as imine reductases or monoamine oxidases, can provide highly enantioenriched 2-aryl azepanes.
III. Conformational Analysis: The Flexible Seven-Membered Ring
The seven-membered azepane ring is considerably more flexible than its six-membered piperidine counterpart, leading to a more complex conformational landscape. The most stable conformations of the azepane ring are typically chair and boat forms, with several twisted variations also possible. The presence of a bulky 2-(2-chlorophenyl) substituent will significantly influence the preferred conformation to minimize steric interactions.
The conformational equilibrium of substituted cycloalkanes is governed by the minimization of torsional and steric strain. For a 2-substituted azepane, the aryl group can occupy either an axial-like or an equatorial-like position. The A-value, which quantifies the energetic preference for a substituent to be in the equatorial position in a cyclohexane ring, provides a useful concept for understanding these preferences.[5] Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.
Predicted Conformational Preference of 2-(2-Chlorophenyl)azepane:
It is anticipated that the 2-(2-chlorophenyl) group will predominantly occupy an equatorial-like position in the most stable chair conformation of the azepane ring. This arrangement minimizes steric hindrance between the aryl group and the protons on the azepane ring. However, the flexibility of the seven-membered ring allows for multiple low-energy conformations to be accessible, and the exact conformational equilibrium will be influenced by the solvent and temperature.
Computational Modeling Approach to Conformation:
To gain a more detailed understanding of the conformational landscape, computational modeling using methods such as Density Functional Theory (DFT) is invaluable.[6]
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for the computational conformational analysis of 2-(2-Chlorophenyl)azepane.
IV. Spectroscopic Characterization
The structural elucidation of 2-(2-Chlorophenyl)azepane relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For 2-(2-Chlorophenyl)azepane, both ¹H and ¹³C NMR would provide crucial information.
Expected ¹H NMR Spectral Features:
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Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern corresponding to the four protons of the 2-chlorophenyl group.
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Azepane Ring Protons (δ 1.5-3.5 ppm): A series of overlapping multiplets for the methylene protons of the azepane ring. The proton at the C2 position, being adjacent to the aromatic ring and the nitrogen atom, would likely appear as a distinct multiplet at the downfield end of this range.
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N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons (δ 120-150 ppm): Six signals corresponding to the carbons of the 2-chlorophenyl ring. The carbon attached to the chlorine atom would have a characteristic chemical shift.
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Azepane Ring Carbons (δ 25-60 ppm): Six signals for the carbons of the azepane ring. The C2 carbon, attached to the aromatic ring, would be the most downfield of these.
Advanced NMR Techniques:
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectral Data:
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Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of 2-(2-Chlorophenyl)azepane. The presence of a chlorine atom would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
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Fragmentation Pattern: The fragmentation of 2-aryl substituted cyclic amines is often characterized by cleavage of the bond alpha to the nitrogen atom and the loss of the aryl substituent. A plausible fragmentation pathway for 2-(2-Chlorophenyl)azepane would involve the loss of the chlorophenyl group to give a fragment corresponding to the protonated azepane ring. The fragmentation patterns of structurally related ketamine analogues, which also feature a 2-phenyl-2-aminocyclohexanone core, can provide insights into the expected fragmentation of 2-(2-Chlorophenyl)azepane.[1]
Table 1: Predicted Spectroscopic Data for 2-(2-Chlorophenyl)azepane
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons: ~7.0-7.5 ppm (multiplet); Azepane C2-H: ~3.0-3.5 ppm (multiplet); Other azepane CH₂: ~1.5-3.0 ppm (multiplets); N-H: variable (broad singlet) |
| ¹³C NMR | Aromatic carbons: ~120-150 ppm; Azepane C2: ~55-65 ppm; Other azepane carbons: ~25-50 ppm |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) with a characteristic M+2 peak for chlorine. Key fragments corresponding to the loss of the chlorophenyl group. |
V. Conclusion and Future Directions
This guide has provided a detailed technical overview of the structural properties of 2-(2-Chlorophenyl)azepane, a molecule of interest in medicinal chemistry. While direct experimental data for this specific compound is limited, a comprehensive understanding of its synthesis, stereochemistry, conformational behavior, and spectroscopic characteristics can be inferred from the established chemistry of related azepane and 2-aryl-substituted heterocyclic systems.
Future research in this area should focus on the development of efficient and stereoselective synthetic routes to 2-(2-Chlorophenyl)azepane and its derivatives. Detailed experimental studies, including X-ray crystallography of a suitable derivative, would provide definitive confirmation of its solid-state conformation. Furthermore, a thorough investigation of its pharmacological properties is warranted to explore its potential as a novel therapeutic agent. The insights provided in this guide serve as a foundational resource for scientists and researchers embarking on the exploration of this promising chemical scaffold.
VI. References
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. 2023-09-08. [Link]
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Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. 2019-01-15. [Link]
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2.5.1: Conformational analysis. Chemistry LibreTexts. 2025-04-05. [Link]
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Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue. PubMed. [Link]
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CONFORMATIONAL ANALYSIS – PRACTICE EXERCISES. Unknown Source. [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. 2024-01-25. [Link]
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